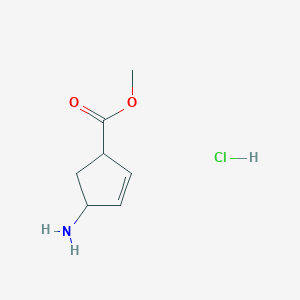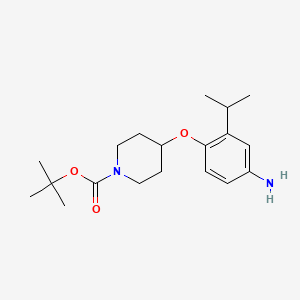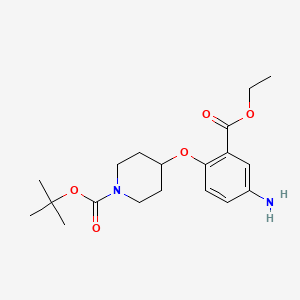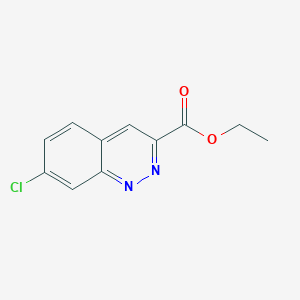
Ethyl 7-chlorocinnoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of Ethyl 7-chlorocinnoline-3-carboxylate consists of a cinnoline core, which is a nitrogen-containing heterocycle, with a chlorine atom at the 7-position and a carboxylate ester at the 3-position .Physical And Chemical Properties Analysis
Ethyl 7-chlorocinnoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.66 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
1. Analytical Methods for Determining Antioxidant Activity
Ethyl 7-chlorocinnoline-3-carboxylate is often employed in assays to measure antioxidant capacity. One prominent assay is the ABTS/PP Decolorization Assay, where certain antioxidants, specifically phenolic ones, can form coupling adducts with ABTS•+. These adducts can further degrade into compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate and 3-ethyl-2-imino-1,3-benzothiazoline-6-sulfonate. The contribution of such coupling reactions to the total antioxidant capacity and the relevance of the oxidation products warrant further exploration (Ilyasov et al., 2020). Additionally, other analytical methods for determining antioxidant activity, including various tests based on hydrogen atom transfer (HAT) and electron transfer (ET), use chemical reactions where characteristic colours or discolouration are monitored through specific wavelength absorption. Such methods have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
2. Relevance in Biocompatible, Degradable Materials
Research also suggests the involvement of Ethyl 7-chlorocinnoline-3-carboxylate in the development of biocompatible, degradable materials. For instance, hyaluronan derivatives obtained through the chemical modification and partial or total esterification of the carboxyl groups of hyaluronan show promise in various clinical applications. The physico-chemical and biological properties of these materials, influenced by the type and extent of esterification, offer a spectrum of polymers that either promote or inhibit the adhesion of certain types of cells (Campoccia et al., 1998).
3. Ethyl 7-chlorocinnoline-3-carboxylate in Electrochemical Surface Finishing and Energy Storage
Ethyl 7-chlorocinnoline-3-carboxylate also finds its application in electrochemical technology, particularly involving Lewis acidic haloaluminate room-temperature ionic liquids. The review in this domain categorizes the technology based on these ionic liquids into two main topics: electroplating and energy storage. It emphasizes the need for novel insights and findings through state-of-the-art technologies to bring haloaluminate room-temperature ionic liquids and their mixtures back into focus for technological applications (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
Ethyl 7-chlorocinnoline-3-carboxylate is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 7-chlorocinnoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOFTVHXOAJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613769 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chlorocinnoline-3-carboxylate | |
CAS RN |
104092-54-8 |
Source


|
| Record name | Ethyl 7-chlorocinnoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

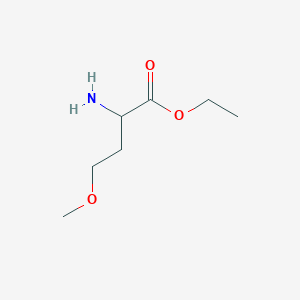
![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)
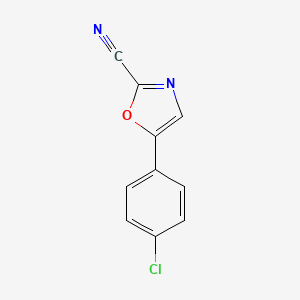



![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)

![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)
